molecular formula C10H8INO3S B8045033 Ethyl 3-iodo-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2-carboxylate

Ethyl 3-iodo-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B8045033
M. Wt: 349.15 g/mol
InChI Key: MCRJORGESLJEQZ-UHFFFAOYSA-N
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Description

Ethyl 3-iodo-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2-carboxylate: is a chemical compound characterized by its complex structure, which includes a thieno[2,3-b]pyridine core with an iodine atom at the 3-position and an ethyl ester group at the 2-position of the carboxylate

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with commercially available or easily synthesized starting materials such as 2-aminopyridine and thiophene derivatives.

  • Reaction Steps: The synthesis involves multiple steps, including cyclization, iodination, and esterification. Cyclization can be achieved using strong acids or bases, while iodination requires iodine or iodine-containing reagents. Esterification is typically performed using ethanol in the presence of an acid catalyst.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors or large-scale batch processes to ensure consistency and efficiency. Purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be performed to reduce the iodine atom or other functional groups within the molecule.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound due to the presence of the iodine atom.

  • Coupling Reactions: This compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles such as amines, alcohols, or thiols are used, often in the presence of a base.

  • Coupling Reactions: Palladium catalysts and appropriate ligands are used for coupling reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, including carboxylic acids and ketones.

  • Reduction Products: Reduced forms of the compound, such as ethyl 3-iodo-6-hydroxy-6,7-dihydrothieno[2,3-b]pyridine-2-carboxylate.

  • Substitution Products: Substituted derivatives with different functional groups attached to the core structure.

  • Coupling Products: Biaryl compounds formed through coupling reactions.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand enzyme mechanisms and protein interactions. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 3-iodo-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would vary based on the context of its use.

Comparison with Similar Compounds

  • Ethyl 4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylate: Similar core structure but with a hydroxyl group instead of an iodine atom.

  • Ethyl 3-bromo-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2-carboxylate: Similar to the iodine compound but with a bromine atom.

  • Ethyl 3-chloro-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2-carboxylate: Similar structure with a chlorine atom.

Uniqueness: Ethyl 3-iodo-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2-carboxylate is unique due to the presence of the iodine atom, which imparts different chemical reactivity and potential biological activity compared to its bromine or chlorine analogs.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

ethyl 3-iodo-6-oxo-7H-thieno[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8INO3S/c1-2-15-10(14)8-7(11)5-3-4-6(13)12-9(5)16-8/h3-4H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCRJORGESLJEQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)NC(=O)C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8INO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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